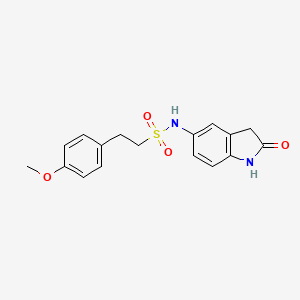

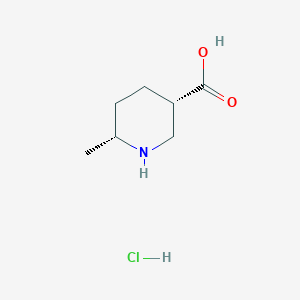

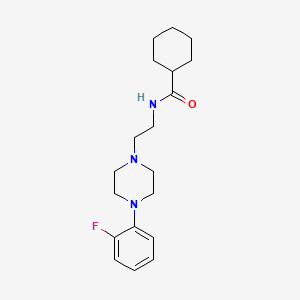

(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S,6R)-6-Methylpiperidine-3-carboxylic acid; hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 6-MPC and is a chiral molecule that exists in two enantiomeric forms.

科学的研究の応用

Stereoselective Synthesis Applications

Stereoselective Synthesis of Pipecolic Acid Derivatives : A study by Purkayastha et al. (2010) presented a unique cascade of reactions leading to the synthesis of pipecolic acid derivatives. This includes the transformation of a vinylfluoro group to an acetonyl cation equivalent under acidic conditions, a process not observed with vinylchloro and vinylbromo groups under similar conditions. This method was further used to synthesize (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid (Purkayastha et al., 2010).

Synthesis of Chiral Bicyclic 3‐Hydroxypiperidines : Wilken et al. (1997) described the synthesis of new chiral bicyclic 3-hydroxypiperidines from β-amino alcohols. This synthesis involved high diastereoselective ring expansion and subsequent steps to obtain various chiral piperidine derivatives. These processes demonstrate the potential of manipulating the stereogenic centers of piperidine-based compounds (Wilken et al., 1997).

Material Science and Biochemistry Applications : Toniolo et al. (1998) explored the use of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, an achiral Cα-tetrasubstituted α-amino acid. This compound has been effective as a β-turn and 310/α-helix inducer in peptides, and as a rigid electron spin resonance probe and fluorescence quencher. This highlights its applicability in material science and biochemistry (Toniolo et al., 1998).

Antibacterial Agent Synthesis : Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, including pipecolic acid analogs, demonstrating potential antibacterial activity. This research contributes to the understanding of the structure-activity relationships in antibacterial agents (Egawa et al., 1984).

Chemical Characterization and Synthesis

NMR Characterization in Chlorinated Compounds : Irvine et al. (2008) utilized 13C NMR spectroscopy, including the one-bond chlorine-isotope effect, for structural verification of hydroxytrichloropicolinic acids. This application in NMR spectroscopy extends to the characterization of pipecolic acid derivatives and similar chlorinated compounds (Irvine et al., 2008).

Synthesis of Pyrrolizidine Alkaloids : Matsumoto et al. (1992) synthesized various stereoisomers of 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, a necic acid component of axillaridine, which is structurally related to pipecolic acid. This synthesis pathway contributes to the broader understanding of cyclic amino acid derivatives (Matsumoto et al., 1992).

特性

IUPAC Name |

(3S,6R)-6-methylpiperidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNNMKIITLUFIE-IBTYICNHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2998141.png)

![7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2998145.png)

![N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2998149.png)

![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2998154.png)

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B2998155.png)

![2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2998156.png)

![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B2998158.png)